molecular formula C8H8N2O6S B13579088 Methyl 2-nitro-6-sulfamoylbenzoate

Methyl 2-nitro-6-sulfamoylbenzoate

Cat. No.: B13579088
M. Wt: 260.23 g/mol
InChI Key: WABKXUCDAPTFDK-UHFFFAOYSA-N
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Description

Methyl 2-nitro-6-sulfamoylbenzoate is a chemical compound with the molecular formula C8H8N2O6S. It is known for its unique physical and chemical properties, including its solubility, melting point, and stability. This compound is widely used in scientific experiments due to these properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-nitro-6-sulfamoylbenzoate typically involves the nitration of methyl benzoate followed by sulfonation

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to boiling and maintained under reflux conditions to complete the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-6-sulfamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amino compound.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

Methyl 2-nitro-6-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-nitro-6-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-sulfamoylbenzoate: Similar in structure but lacks the nitro group.

    Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a methoxy group instead of a nitro group.

    Methyl 2-chlorobenzoate: Contains a chlorine atom instead of a nitro group.

Uniqueness

Methyl 2-nitro-6-sulfamoylbenzoate is unique due to the presence of both nitro and sulfamoyl groups, which confer distinct chemical and physical properties. These functional groups allow the compound to participate in a wide range of chemical reactions and make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H8N2O6S

Molecular Weight

260.23 g/mol

IUPAC Name

methyl 2-nitro-6-sulfamoylbenzoate

InChI

InChI=1S/C8H8N2O6S/c1-16-8(11)7-5(10(12)13)3-2-4-6(7)17(9,14)15/h2-4H,1H3,(H2,9,14,15)

InChI Key

WABKXUCDAPTFDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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